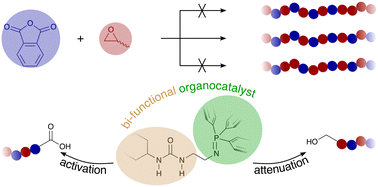Bi-functional and mono-component organocatalysts for the ring-opening alternating co-polymerisation of anhydride and epoxide†
Catalysis Science & Technology Pub Date: 2023-11-07 DOI: 10.1039/D3CY01424J
Abstract
Bi-functional organocatalysts constituted by a (thio-)urea moiety and an iminophosphorane moiety were synthesized and optimised for the ring-opening alternating co-polymerisation of phthalic anhydride with three different epoxides: cyclohexene oxide, propylene oxide and butylene oxide. The most effective catalyst featured a cyclohexyl urea moiety, an iminophosphorane moiety with three 2,4-dimethyl-3-methoxy phenyl substituents, and a short spacer length of two carbon atoms between them. All tested epoxides reached quantitative conversion within 24 hours with ester-selectivities up to >97%. NMR and DFT experiments reveal that the catalysts exist in solution as dimers that dissociate during the initiation of the polymerisation. During the polymerisation, the catalyst is coordinated to the growing chain and further modulates its reactivity through reversible protonation/deprotonation suppressing transesterification side reactions even at prolonged polymerisation times without the need for a co-catalyst. The rate-determining step of the polymerisation is the ring-opening of the epoxide by the carboxylate chain end, and accordingly, higher temperatures (up to 150 °C) and higher concentrations of epoxide and catalyst increase polymerisation rates.


Recommended Literature
- [1] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [2] Selective switching of multiple plexcitons in colloidal materials: directing the energy flow at the nanoscale†
- [3] Selectfluor-mediated construction of 3-arylselenenyl and 3,4-bisarylselenenyl spiro[4.5]trienones via cascade annulation of N-phenylpropiolamides with diselenides†
- [4] Statistical generation of training sets for measuring NO3−, NH4+ and major ions in natural waters using an ion selective electrode array†
- [5] Synthesis of a vanadium analog of siliceous FER
- [6] Nb and Zr modified MWW zeolites – characterisation and catalytic activity
- [7] A straightforward zinc-catalysed reduction of sulfoxides to sulfides†
- [8] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [9] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
- [10] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 11100-24-6
-
CAS no.: 147253-67-6
-
CAS no.: 124252-41-1
-
CAS no.: 156289-80-4









